N'-[(2E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(2E)-1-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiophene ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the condensation reaction between 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde and thiophene-2-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
N’-[(2E)-1-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propan-2-ylidene]thiophene-2-carbohydrazide is unique due to its combination of a benzodioxole ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C17H18N2O5S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[(E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-ylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H18N2O5S/c1-10(18-19-17(20)13-5-4-6-25-13)7-11-8-12-15(24-9-23-12)16(22-3)14(11)21-2/h4-6,8H,7,9H2,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
NNEOGKVYQCPCIG-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/CC2=CC3=C(C(=C2OC)OC)OCO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)CC2=CC3=C(C(=C2OC)OC)OCO3 |
Origin of Product |
United States |
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